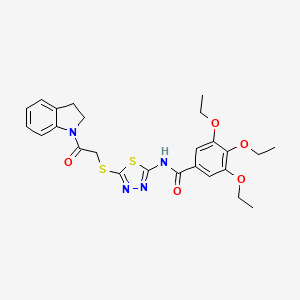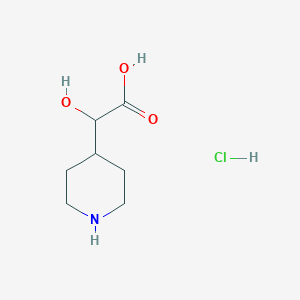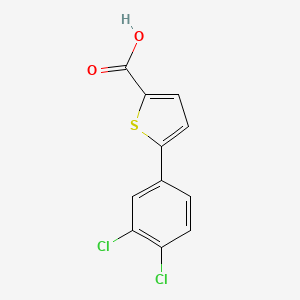
3,4,5-triethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S2 and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which form part of the compound’s structure, have been reported to exhibit antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . This suggests potential use in researching new antiviral drugs, especially in the context of emerging viral pathogens.
Anti-inflammatory Properties
The indole moiety is known for its anti-inflammatory effects. Research into indole derivatives has indicated their potential in treating inflammatory conditions . The compound could be valuable in the development of new anti-inflammatory therapies, possibly with fewer side effects than current medications.
Anticancer Research
Indole derivatives have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The compound could be used in the synthesis of new drugs or as a tool in cancer biology studies to understand tumor progression and metastasis.
Anti-HIV Applications
Compounds containing the indole nucleus have shown promise as anti-HIV agents. They have been tested against HIV-1 and HIV-2 strains, indicating potential applications in the research and development of new treatments for HIV/AIDS .
Antioxidant Effects
The indole structure within the compound may confer antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be used in studies aimed at understanding oxidative mechanisms or in the search for novel antioxidants .
Antimicrobial and Antitubercular Activity
Research has highlighted the antimicrobial and antitubercular activities of indole derivatives. These properties make the compound a candidate for exploring new treatments for bacterial infections, including drug-resistant strains .
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic activity. The compound could be instrumental in diabetes research, potentially leading to the discovery of new therapeutic agents that regulate blood sugar levels .
Antimalarial and Anticholinesterase Activities
The compound’s indole core may contribute to antimalarial and anticholinesterase activities. This opens avenues for research into treatments for malaria and neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are a key part of therapy .
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-4-32-19-13-17(14-20(33-5-2)22(19)34-6-3)23(31)26-24-27-28-25(36-24)35-15-21(30)29-12-11-16-9-7-8-10-18(16)29/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMGWJFPUKUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

amine](/img/structure/B2956988.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)
![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)